5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-amino-1-(1,2,5-thiadiazol-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C8H8N4OS/c9-6-1-2-8(13)12(4-6)5-7-3-10-14-11-7/h1-4H,5,9H2 |
InChI Key |
MQBHFSHUGMUUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC2=NSN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Oximation: The starting material, cyanoacetamide, undergoes oximation with hydroxylamine hydrochloride to form 2-cyano-2-(hydroxyimino)acetamide.
Alkylation: The oxime is then alkylated using dimethyl sulfate to yield 2-cyano-2-(methoxyimino)acetamide.
Dehydration: The intermediate is dehydrated using phosphoryl chloride to form 2-(methoxyimino)malononitrile.
Amination: The malononitrile derivative is treated with aqueous ammonia to produce 2-cyano-2-(methoxyimino)acetimidamide.
Bromination and Cyclization: The acetimidamide is brominated in the presence of triethylamine and then cyclized with potassium thiocyanate to afford the thiadiazole ring.
Industrial Production Methods
For large-scale industrial production, the synthetic route is optimized for yield and cost-effectiveness. The use of cyanoacetamide as a starting material is preferred due to its low cost and straightforward reaction mechanism .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Substituent Variations at the 1-Position
The 1-position substituent significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogues:
Impact of Heterocyclic Rings
- Thiadiazole vs. Thiazole: The target compound’s 1,2,5-thiadiazole ring (two adjacent nitrogen atoms and one sulfur) differs from the 1,3-thiazole in (one nitrogen and one sulfur separated by a carbon).
- Pyrazole Derivatives: Compounds like 5-amino-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1,2-dihydropyridin-2-one introduce a pyrazole ring, which is more basic than thiadiazole, possibly altering pharmacokinetic profiles.
Functional Group Effects
- Amino Group at 5-Position: Common across all analogues, this group likely serves as a hydrogen-bond donor, critical for interactions with biological targets.
- Methoxy vs. Dimethylamino: The methoxymethyl group in enhances hydrophilicity, while the dimethylaminoethyl substituent in introduces a positively charged moiety under acidic conditions, influencing solubility and cellular uptake .
Biological Activity
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is a compound of significant interest due to its diverse biological activities. Thiadiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- S = Sulfur
This structure includes a thiadiazole ring, which is known to contribute to various biological activities.
The biological activity of 5-amino derivatives often involves interaction with specific biological targets. The thiadiazole moiety has been associated with the modulation of:
- Enzymatic Activity : Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory processes.
- Receptor Binding : Selective binding to serotonin receptors (5-HT1A), influencing neurotransmitter pathways and potentially offering antidepressant effects .
- Antimicrobial Action : Disruption of microbial cell wall synthesis and function, leading to enhanced antibacterial activity against various pathogens .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiadiazole derivatives. For instance:
- A study demonstrated that compounds similar to 5-amino derivatives exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 47.5 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 5-Amino Derivative A | S. aureus | 32.6 |
| 5-Amino Derivative B | E. coli | 47.5 |
Anti-inflammatory Activity
Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
Thiadiazole derivatives have shown promise in anticancer research:
- In vitro studies revealed that certain derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the efficacy of various thiadiazole derivatives against a panel of bacteria and fungi. The results indicated that compounds containing the thiadiazole ring demonstrated superior antimicrobial properties compared to standard antibiotics . -
Neuropharmacological Investigation :
Another study focused on the neuropharmacological effects of 5-amino derivatives, revealing their potential as anxiolytic agents through modulation of serotonin pathways .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one to ensure high yield and purity?
- Methodological Answer : The synthesis of thiadiazole-containing heterocycles often involves cyclization or cycloaddition reactions. For example, 1,2,4-thiadiazol-5(2H)-imines can undergo [3+2]-cycloadditions with dipolar reactants to form fused rings . Modified Kurzer methods (e.g., using diacetylamino intermediates) are critical for optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Post-synthetic purification via column chromatography or recrystallization is essential for purity .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the dihydropyridin-2-one ring (δ 5.5–6.5 ppm for NH protons) and thiadiazole protons (δ 8.0–9.0 ppm).
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for imidazo[1,2-a]pyrimidine analogs .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 250–280 nm) is effective. Use a buffer system (e.g., 15.4 g/L ammonium acetate, pH 6.5) to enhance peak resolution . Validate the method for linearity (R² > 0.99), LOD (<1 µg/mL), and recovery (>95%) in plasma or tissue homogenates.
Advanced Research Questions
Q. How can reaction mechanisms involving the thiadiazole ring be elucidated?
- Methodological Answer : Computational studies (DFT or MD simulations) can map transition states and electron density distributions. For example, the N=C-S moiety in thiadiazoles acts as a quasi-1,3-dipole in cycloadditions, which can be validated using kinetic isotope effects or substituent-dependent rate studies . Experimental validation via trapping intermediates (e.g., nitrile oxides) is also recommended.
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Conduct meta-analyses of structure-activity relationships (SAR). For instance, compare antimicrobial activity across analogs (e.g., thieno[2,3-d]pyrimidines vs. imidazo[1,2-a]pyridines) to identify critical substituents. Control variables such as assay conditions (e.g., MIC testing in Mueller-Hinton broth vs. RPMI-1640) and bacterial strains (Gram-positive vs. Gram-negative) .
Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?
- Methodological Answer : Follow tiered testing per Project INCHEMBIOL guidelines:
- Phase 1 : Determine physical-chemical properties (logP, solubility) and abiotic degradation (hydrolysis, photolysis).
- Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) and metabolic pathways via LC-MS/MS .
Q. What experimental designs are optimal for assessing antioxidant activity?
- Methodological Answer : Use randomized block designs with split-split plots to account for variables like concentration and exposure time. For example, measure DPPH radical scavenging and FRAP activity in triplicate, normalizing to Trolox equivalents. Include positive controls (e.g., ascorbic acid) and statistical validation (ANOVA, p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
